(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
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Overview
Description
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol is a natural product found in Sideritis, Sideritis leucantha, and Leonurus with data available.
Scientific Research Applications
Let's try searching for the scientific research applications of "(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol" one more time.
Scientific Research Applications of this compound
Chemoenzymatic Synthesis and Applications
The compound has been utilized in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) reported on the conversion of enzymatic resolution products to (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, demonstrating its role in complex chemical synthesis processes (Kinoshita et al., 2008).
Crystal Structure and Synthesis Studies
Research by Cannon et al. (1975) involved the preparation of related compounds by condensing citral with naphthalene diols, contributing to the understanding of the crystal structure and synthesis pathways of related complex organic molecules (Cannon et al., 1975).
Applications in Stereochemistry
The work by Jephcote et al. (1989) on the stereochemistry of thermal reactions with aldehydes using related compounds highlights the significance of such molecules in understanding and manipulating stereochemical outcomes in organic synthesis (Jephcote et al., 1989).
Role in Fragmentation Synthesis
Kato et al. (1989) explored the use of a related benzylic hydroxyl group in 1,3-diol fragmentation, leading to the synthesis of complex organic structures like sesquiterpenes, indicating its relevance in synthetic organic chemistry (Kato et al., 1989).
Spirovetivane Phytoalexins Synthesis
Iwata et al. (1988) demonstrated the synthesis of a key intermediate for spirovetivane sesquiterpenes, showcasing the compound's role in the synthesis of biologically significant molecules (Iwata et al., 1988).
Molecular Structure Analysis
Selaïmia-Ferdjani et al. (2013) examined the molecular structure of a closely related compound, providing insights into the bisnorsesquiterpene skeleton and its significance in organic chemistry (Selaïmia-Ferdjani et al., 2013).
Large-Scale Synthesis
Kotian et al. (2005) focused on the practical large-scale synthesis of related compounds, emphasizing its importance in the efficient production of bioactive molecules (Kotian et al., 2005).
Double [4+3]-Cycloadditions
Meilert et al. (2003) explored the reactivity of various 2-oxyallyl cations with related compounds, contributing to the understanding of double [4+3]-cycloadditions in organic synthesis (Meilert et al., 2003).
Properties
CAS No. |
62279-93-0 |
---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,3S,4S,4aR,8S,8aS)-8-(hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,3-diol |
InChI |
InChI=1S/C20H34O3/c1-6-14(2)8-9-16-19(4)11-7-10-18(3,13-21)17(19)15(22)12-20(16,5)23/h6,15-17,21-23H,1-2,7-13H2,3-5H3/t15-,16+,17-,18-,19+,20+/m1/s1 |
InChI Key |
ZKFWEINMPAYZON-FZWBFHRNSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]([C@H]2CCC(=C)C=C)(C)O)O)C)CO |
SMILES |
CC1(CCCC2(C1C(CC(C2CCC(=C)C=C)(C)O)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1C(CC(C2CCC(=C)C=C)(C)O)O)C)CO |
Synonyms |
andalusol ent-13(16),14-labdadiene-6,8,18-triol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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